Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a thiophene-2-carboxamido substituent at position 2 and a methyl group at position 4. This compound is synthesized via reactions involving active carbonyl reagents such as thiophene-2-carbonyl chloride, as seen in analogous syntheses of related derivatives . Its structure combines a bicyclic tetrahydrobenzo[b]thiophene core with ester and amide functionalities, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMBMSQOGEALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[b]thiophene core followed by functionalization at the 6-methyl and carboxamido positions. The specific synthetic pathways can vary, but generally involve:
- Formation of the benzo[b]thiophene scaffold : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the thiophene-2-carboxamido group : This step often involves coupling reactions with thiophene derivatives.
- Esters formation : The final product is usually obtained through esterification processes.
Antiproliferative Activity
Research has demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the following findings:
- IC50 Values : The compound shows IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
| Cell Line | IC50 (μM) |
|---|---|
| L1210 | 2.8 |
| CEM | 2.3 |
| HeLa | 1.1 |
The mechanism through which this compound exerts its effects involves:
- Tubulin Interaction : Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting selectivity for cancer cells .
Case Studies
In a detailed study examining a series of related compounds, it was found that those with structural similarities to this compound showed promising results in inhibiting cancer cell growth while sparing normal cells. For instance:
Comparison with Similar Compounds
Structural Features
The target compound differs from analogs primarily in its substituents:
- Ethyl 6-methyl-2-[(2-methylphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Replaces the thiophene-2-carboxamido group with a 2-methylbenzamido moiety.
- Ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Features a pyridinylpiperazinyl acetamido group, introducing basic nitrogen atoms that enhance hydrogen-bonding capacity, which may improve binding to targets like kinases or GPCRs.
- Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Substitutes the amide with a ureido group, increasing hydrogen-bond donor capacity and rigidity, which correlates with enhanced soluble epoxide hydrolase (sEH) inhibition (IC50 < 1 µM) .
Table 1: Structural Comparison
Physicochemical Properties
- 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-... (): Melts at 277–278°C due to the rigid dioxoisoindolinyl group .
Spectroscopic Data :
- IR spectra for amide-containing derivatives (e.g., : 1724, 1662 cm⁻¹ for C=O; : 1662 cm⁻¹ for amides) align with the target compound’s expected carbonyl stretches .
Preparation Methods
Gewald Reaction Mechanism
The three-component Gewald reaction remains the most efficient method for constructing the tetrahydrobenzo[b]thiophene core:
Reaction Components:
- 4-Methylcyclohexanone (1.0 equiv)
- Ethyl cyanoacetate (1.2 equiv)
- Elemental sulfur (1.5 equiv)
- Morpholine (2.0 equiv) as base and solvent
- Mix components under nitrogen at 110°C for 8 h
- Cool to room temperature and pour into ice-water
- Adjust pH to 5-6 with dilute HCl
- Extract with ethyl acetate (3 × 50 mL)
- Dry over Na₂SO₄ and concentrate
Yield: 78-82% as pale yellow crystals
Characterization Data:
- IR (KBr): 3345 (NH₂), 2210 (CN), 1725 cm⁻¹ (C=O)
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H), 1.65-1.78 (m, 2H), 2.12 (s, 3H), 2.58-2.71 (m, 4H), 4.25 (q, J=7.1 Hz, 2H), 6.01 (br s, 2H)
Acylation with Thiophene-2-carbonyl Chloride
Reaction Optimization
The amide bond formation employs nucleophilic acyl substitution under Schotten-Baumann conditions:
- Dissolve 2-amino intermediate (10 mmol) in anhydrous DMF
- Add thiophene-2-carbonyl chloride (12 mmol) dropwise at 0°C
- Maintain stirring at room temperature for 6 h
- Quench with ice-water (100 mL)
- Filter precipitated product and recrystallize from ethanol
Yield: 85-88% as off-white powder
Critical Parameters:
Alternative Activation Methods
For acid-sensitive substrates, carbodiimide-mediated coupling provides an effective pathway:
- Mix 2-amino intermediate (1.0 equiv) with thiophene-2-carboxylic acid (1.1 equiv)
- Add EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM
- Stir at 25°C for 12 h
- Wash with 5% NaHCO₃ and brine
- Purify by silica gel chromatography
Yield: 76-80%
Advantages:
- Avoids handling corrosive acyl chlorides
- Suitable for thermally labile compounds
Structural Characterization
Spectroscopic Analysis
- 3287 (N-H stretch)
- 1721 (ester C=O)
- 1654 cm⁻¹ (amide C=O)
- δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃)
- 1.62-1.70 (m, 2H, cyclohexyl H)
- 2.09 (s, 3H, C6-CH₃)
- 2.54-2.67 (m, 4H, cyclohexyl H)
- 4.21 (q, J=7.1 Hz, 2H, OCH₂)
- 7.12 (dd, J=5.1, 3.7 Hz, 1H, thiophene H)
- 7.68 (d, J=3.7 Hz, 1H, thiophene H)
- 7.94 (d, J=5.1 Hz, 1H, thiophene H)
- 10.34 (s, 1H, NH)
- 14.1 (CH₂CH₃)
- 21.8 (C6-CH₃)
- 22.4, 23.1, 25.7, 29.3 (cyclohexyl C)
- 60.9 (OCH₂)
- 123.4, 127.8, 128.1 (thiophene C)
- 140.5 (C-S)
- 161.2 (ester C=O)
- 163.9 (amide C=O)
Purity Assessment and Optimization
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: MeCN/H₂O (70:30)
- Flow rate: 1.0 mL/min
- Retention time: 6.78 min
- Purity: 99.2%
Recrystallization Optimization:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 78 | 98.5 |
| Ethyl acetate | 82 | 99.1 |
| DCM/Hexane | 75 | 99.3 |
Scale-Up Considerations
Industrial production requires modification of laboratory protocols:
- Replace DMF with recyclable solvents (e.g., 2-MeTHF)
- Implement continuous flow chemistry for acylation step
- Use mechanical separation instead of column chromatography
- Optimize exothermic reaction control for batches >1 kg
Pilot studies show 92% yield at 10 kg scale using:
- Plug flow reactor (residence time 12 min)
- In-line IR monitoring
- Automated pH adjustment system
Q & A
Q. What synthetic strategies are commonly used to prepare Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling (e.g., using thiophene-2-carboxylic acid chloride). Key steps include:
Q. Optimization tips :
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign signals for key groups (e.g., ester carbonyl at ~165–170 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirm amide (N–H stretch at ~3300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 375.48 for C₁₈H₁₉N₃O₃S) .
Q. Example NMR data :
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Ethyl ester (CH₃) | 1.35 (t, J = 7.1 Hz) |
| Tetrahydrobenzene CH₂ | 1.66–2.75 (m) |
| Thiophene protons | 6.8–7.5 (m) |
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion .
Q. Key considerations :
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response analysis to calculate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer activity?
- Substituent modifications :
- Core modifications :
Q. Case study :
| Derivative | IC₅₀ (µM) | SAR Insight |
|---|---|---|
| Parent compound | 25.3 | Baseline activity |
| 6-Methyl-tert-pentyl | 12.7 | Improved lipophilicity |
| 3-Nitro-thiophene | 8.9 | Enhanced DNA intercalation |
Q. What mechanistic insights explain contradictory cytotoxicity results across studies?
Discrepancies may arise from:
Q. Resolution strategies :
Q. How can computational methods aid in predicting off-target interactions or toxicity?
- Molecular docking : Screen against kinase or GPCR libraries to identify unintended targets .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, hepatotoxicity, and CYP450 inhibition .
- QSAR models : Corlate structural descriptors (e.g., logP, polar surface area) with observed toxicity .
Q. Example prediction :
| Parameter | Value | Implication |
|---|---|---|
| logP | 3.3 | Moderate blood-brain barrier penetration |
| CYP3A4 inhibition | High | Risk of drug-drug interactions |
Q. What strategies resolve low yields in the final amidation step?
- Activating agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
- Solvent optimization : Switch to DCM for better solubility of hydrophobic intermediates .
- Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., hydrolysis) .
Q. Yield comparison :
| Condition | Yield (%) |
|---|---|
| DMF, room temp | 39 |
| DCM, 0°C, HATU | 78 |
Q. How can in vivo studies validate its therapeutic potential while addressing pharmacokinetic limitations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
